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Compound of Interest
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Cat. No.: B6335102

An In-Depth Technical Guide to the Molecular Geometry and Bonding Characteristics of 2-
Butanone

Executive Summary

2-Butanone, also known as methyl ethyl ketone (MEK), is a four-carbon organic compound
classified as a ketone.[1] Its utility as an industrial solvent in the manufacturing of paints, glues,
and coatings, and as a chemical intermediate, stems directly from its molecular structure and
bonding.[1][2] This technical guide provides a comprehensive analysis of the molecular
geometry, conformational possibilities, and electronic bonding characteristics of 2-butanone. It
details the theoretical underpinnings of its structure, including VSEPR theory and orbital
hybridization, and presents quantitative data from computational studies. Furthermore, this
guide outlines the primary experimental protocols—Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry
(GC-MS)—used by researchers for its structural elucidation and confirmation. This document is
intended for scientists and professionals in research and drug development who require a
deep, functional understanding of this key organic molecule.

Introduction to 2-Butanone (MEK)

2-Butanone (IUPAC name: Butan-2-one) is a colorless, volatile liquid with a characteristic
sharp, sweet odor.[2] It is a polar aprotic solvent, a property conferred by its constituent
carbonyl functional group.[2] Produced in large quantities, MEK is widely used as a solvent due
to its ability to dissolve many substances and evaporate quickly.[2] Its molecular formula is
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C4HsO, and its structure consists of a four-carbon chain with a carbonyl group located on the
second carbon atom.[1]

Table 1: Key Physicochemical Properties of 2-Butanone

Property Value Source
Molecular Weight 72.11 g/mol [3]
Boiling Point 79.6 -80 °C [2][3]
Melting Point -87 °C [2][3]
Density 0.805 g/mL at 25 °C [2][3]
Dipole Moment ~2.78 D [4]
Water Solubility 290 g/L at 20 °C [3]
Vapor Pressure 71 mm Hg at 20 °C [3]

Molecular Geometry

The three-dimensional arrangement of atoms in 2-butanone is dictated by the principles of
Valence Shell Electron Pair Repulsion (VSEPR) theory and the presence of multiple rotational
axes (single bonds).

VSEPR Theory Analysis

The geometry around each central atom can be predicted by minimizing electron pair
repulsion:

e C1 (Methyl Carbon, -CHs): This carbon is bonded to three hydrogen atoms and one carbon
atom. With four single bonds, it has four regions of electron density, resulting in a tetrahedral
geometry with approximate H-C-H and H-C-C bond angles of 109.5°.

e C2 (Carbonyl Carbon, >C=0): This carbon is bonded to two other carbons (C1 and C3) and
double-bonded to an oxygen atom. It has three regions of electron density (one double bond,
two single bonds). This arrangement leads to a trigonal planar geometry around C2, with
bond angles approximating 120°.
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e C3 (Methylene Carbon, -CHz-): Bonded to two carbon atoms (C2 and C4) and two hydrogen
atoms, this carbon has four regions of electron density. Consequently, it exhibits a
tetrahedral geometry.

e C4 (Terminal Methyl Carbon, -CHs): Similar to C1, this carbon is bonded to one carbon and
three hydrogens, resulting in a tetrahedral geometry.

Conformational Analysis

Rotation around the C2-C3 single bond allows 2-butanone to exist in multiple conformations.
Computational studies, including ab initio and DFT calculations, have explored its potential
energy surface and identified stable conformers.[4][5] The two primary conformers are:

e Trans (or anti-periplanar): The two methyl groups (C1 and C4) are oriented trans to each
other about the central C2-C3 bond. This is the most stable, lowest-energy conformer.[6]

e Gauche (or syn-clinal): The terminal methyl group is rotated relative to the other methyl
group. This conformer is higher in energy than the trans form.[6]

In the ground state (So), the trans conformer is significantly more abundant (~93%) than the
gauche conformer.[4]

Caption: Conformational isomers of 2-butanone due to rotation around the C2-C3 bond.

Bond Parameters

The precise bond lengths and angles have been determined through a combination of
spectroscopic techniques and computational chemistry.[6] The following table presents
optimized geometric parameters for the more stable trans conformer.

Table 2: Calculated Geometric Parameters for Trans-2-Butanone
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Bond/Angle Type Value

r(C=0) Bond Length ~1.21 A

r(C1-C2) Bond Length ~1.52 A

r(C2-C3) Bond Length ~1.53 A

r(C3-C4) Bond Length ~1.54 A

£ (C1-C2-C3) Bond Angle ~116°
£(0=C2-C1) Bond Angle ~122°

£ (0=C2-C3) Bond Angle ~122°

£ (C2-C3-C4) Bond Angle ~112°
1(C1-C2-C3-C4) Dihedral Angle 180° (by definition)

(Note: These are representative values from computational studies; experimental values may
vary slightly.)

Bonding Characteristics

The chemical properties and reactivity of 2-butanone are a direct consequence of its electronic
structure, which is best described by orbital hybridization.

Hybridization and Orbital Overlap

e sp3 Hybridization: The methyl (C1, C4) and methylene (C3) carbons form four single bonds.
To achieve this, one s orbital and three p orbitals on each carbon combine to form four
equivalent sp3 hybrid orbitals, which arrange in a tetrahedral geometry. These orbitals
overlap with the 1s orbitals of hydrogen or the hybrid orbitals of adjacent carbons to form
strong sigma (o) bonds.

» sp? Hybridization: The carbonyl carbon (C2) and the carbonyl oxygen are sp? hybridized.
One s orbital and two p orbitals on each atom combine to form three sp? hybrid orbitals
arranged in a trigonal plane.

o The C2-C1, C2-C3, and C2-O o bonds are formed by the overlap of these sp? orbitals.
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o The remaining unhybridized p orbital on C2 and the oxygen atom are parallel and overlap
side-to-side to form a pi (11) bond. This C=0 double bond consists of one o bond and one
T bond.

Caption: Sigma (o) and Pi (11) Bonding Framework in 2-Butanone.

The Carbonyl Group

The C=0 group is the molecule's key functional group. Oxygen is more electronegative than
carbon, causing a significant polarization of the C=0 bond. This creates a partial negative
charge (8-) on the oxygen and a partial positive charge (d+) on the carbon. This bond polarity is
the primary reason for 2-butanone's substantial dipole moment (~2.78 D) and its reactivity
towards nucleophiles at the carbonyl carbon.[4]

Intermolecular Forces

The polarity of 2-butanone dictates the intermolecular forces between its molecules in the
liquid state.

» Dipole-Dipole Interactions: These are the dominant intermolecular forces, arising from the
attraction between the 8+ carbon of one molecule and the &- oxygen of another.

o London Dispersion Forces: Present in all molecules, these temporary, induced dipoles
contribute to the overall intermolecular attraction.

Notably, 2-butanone cannot act as a hydrogen bond donor because it lacks a hydrogen atom
bonded to a highly electronegative atom like oxygen. It can, however, act as a hydrogen bond
acceptor via the lone pairs on its carbonyl oxygen.

Experimental Determination of Structure

The theoretical models of 2-butanone'’s structure are validated through various spectroscopic
techniques. Each method provides unique and complementary information.
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Sample Preparation
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Elucidated Molecular Structure
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Caption: General experimental workflow for the structural elucidation of 2-butanone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The C=0 bond in ketones
has a strong, characteristic absorption band. For saturated aliphatic ketones like 2-butanone,
this peak appears prominently in the 1700-1725 cm~1 region.[1][7] The region from ~1500 to
400 cm~1is known as the "“fingerprint region" and contains a complex pattern of absorptions
unique to the molecule's overall structure.[7]

Experimental Protocol: Acquiring an IR Spectrum of Neat 2-Butanone

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b6335102?utm_src=pdf-body-img
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://www.echemi.com/cms/2103049.html
https://docbrown.info/page06/spectra/butanone-ir.htm
https://docbrown.info/page06/spectra/butanone-ir.htm
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6335102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle
them only by the edges to avoid moisture contamination.[8]

o Sample Application: Using a Pasteur pipette, place one drop of pure 2-butanone liquid onto
the surface of one salt plate.[8]

o Assembly: Place the second salt plate on top of the first, gently pressing and rotating to
spread the liquid into a thin, uniform film between the plates.[9]

e Background Scan: Ensure the spectrometer's sample chamber is empty. Perform a
background scan to record the spectrum of atmospheric H20 and COz, which will be
subtracted from the sample spectrum.[10]

o Data Acquisition: Place the assembled salt plates into the sample holder in the spectrometer.
Acquire the IR spectrum, typically over a range of 4000-400 cm~1. Co-adding 16-32 scans is
common to improve the signal-to-noise ratio.[10]

o Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent
like acetone, and return them to the desiccator.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical
environment of atoms.

e 1H NMR: The proton NMR spectrum of 2-butanone will show three distinct signals
corresponding to the three non-equivalent sets of protons: the methyl group next to the
carbonyl (C1), the methylene group (C3), and the terminal methyl group (C4). Protons on
carbons adjacent (alpha) to a carbonyl group typically appear in the 2.0-2.5 ppm range.[11]

e 13C NMR: The carbon NMR spectrum will show four signals. The carbonyl carbon is highly
deshielded and appears far downfield, typically in the 190-215 ppm range, which is a
definitive indicator of a ketone or aldehyde.[11]

Experimental Protocol: tH NMR Sample Preparation
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e Sample Quantity: For a standard high-resolution NMR instrument, use approximately 5-25
mg of 2-butanone.

e Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., deuterated
chloroform, CDCIs) inside a small vial.[12][13] Deuterated solvents are used to avoid large
interfering signals from the solvent itself.[13]

« Filtration: To remove any particulate matter that can degrade spectral quality, filter the
solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.[12]

e Final Volume: Ensure the final liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7
mL) for optimal magnetic field shimming.[12][13]

e Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into
the spectrometer, wipe the outside of the tube clean.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates the components of a mixture (GC) and
provides structural information based on mass-to-charge ratio (MS). For a pure sample of 2-
butanone, GC confirms its purity and retention time, while MS provides its molecular weight
and a characteristic fragmentation pattern that serves as a molecular fingerprint.[14]

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds (VOCSs)

o Sample Preparation: Prepare a dilute solution of 2-butanone in a suitable volatile solvent
(e.g., methanol or hexane).

e GC Parameters (Typical):

o Column: An Rxi-624Sil MS capillary column (or similar non-polar to mid-polar column) is
suitable for VOC analysis.[15]

o Carrier Gas: Use ultra-high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[15]

o Oven Program: Start at a low temperature (e.g., 35-40°C), hold for several minutes, then
ramp the temperature at a controlled rate (e.g., 5-10°C/min) up to a final temperature of

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://sites.bu.edu/cheminst/files/2023/08/NMR-Sample-Preparation.pdf
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://kids.britannica.com/students/assembly/view/69
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://inbre.jabsom.hawaii.edu/wp-content/uploads/2019/12/Cernosek-Terezie-2019-VOC-profiling-from-postmortem-microbes-using-GC-MS.pdf
https://inbre.jabsom.hawaii.edu/wp-content/uploads/2019/12/Cernosek-Terezie-2019-VOC-profiling-from-postmortem-microbes-using-GC-MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6335102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

~240°C.[15]
o Injection: Inject a small volume (e.g., 1 uL) of the sample into the heated injection port.

o MS Parameters (Typical):
o lonization Mode: Electron lonization (El) at 70 eV is standard.
o Mass Range: Scan a mass range from m/z 35 to 350.
o Source and Transfer Line Temperatures: Set to ~200°C and ~250°C, respectively.[15]

o Data Analysis: The molecular ion peak (M*) in the mass spectrum will confirm the molecular
weight (72.11 g/mol ). The fragmentation pattern is compared against a library database
(e.g., NIST) for positive identification.[16][17]

Conclusion

The molecular architecture of 2-butanone is characterized by a blend of tetrahedral (sp3) and
trigonal planar (sp?) geometries, leading to a stable, polar molecule with distinct conformational
possibilities. Its key feature, the polarized carbonyl group, is a result of sp2 hybridization and
the electronegativity difference between carbon and oxygen. This structural and electronic
framework dictates its physical properties, such as its high dipole moment and intermolecular
forces, and its chemical reactivity. The robust and complementary techniques of IR, NMR, and
MS provide a complete experimental picture, confirming the theoretical models and enabling
the unambiguous identification and characterization of this industrially vital organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. echemi.com [echemi.com]

e 2. 2-Butanone | 78-93-3 [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://inbre.jabsom.hawaii.edu/wp-content/uploads/2019/12/Cernosek-Terezie-2019-VOC-profiling-from-postmortem-microbes-using-GC-MS.pdf
https://inbre.jabsom.hawaii.edu/wp-content/uploads/2019/12/Cernosek-Terezie-2019-VOC-profiling-from-postmortem-microbes-using-GC-MS.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78933&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78933&Mask=80
https://www.benchchem.com/product/b6335102?utm_src=pdf-body
https://www.benchchem.com/product/b6335102?utm_src=pdf-custom-synthesis
https://www.echemi.com/cms/2103049.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4854386.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6335102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical
Properties [chemicalbook.com]

o 4. researchgate.net [researchgate.net]

e 5. Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines
and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]

o 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups
present finger print for identification of 2-butanone butan-2-one image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 8. orgchemboulder.com [orgchemboulder.com]
e 9. chem.libretexts.org [chem.libretexts.org]

e 10. benchchem.com [benchchem.com]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. sites.bu.edu [sites.bu.edu]

e 13. publish.uwo.ca [publish.uwo.ca]

e 14. mass spectrum of 2-butanone - Students | Britannica Kids | Homework Help
[kids.britannica.com]

e 15. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
e 16. 2-Butanone [webbook.nist.gov]
e 17. 2-Butanone [webbook.nist.gov]

 To cite this document: BenchChem. [2-Butanone molecular geometry and bonding
characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6335102#2-butanone-molecular-geometry-and-
bonding-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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